Halogen Bond Geometry Enables MDL-801 Allosteric SIRT6 Activation – Lost in 4-Br/5-F Isomer
In the SIRT6–MDL-801 co-crystal structure (PDB 6XV1), the 5-bromo-4-fluoro-2-methylaniline moiety engages a well-defined hydrophobic pocket. The 5-bromine forms a halogen bond (C–Br···O=C) with the main-chain carbonyl of Pro62 at a distance of ~3.0 Å [1]. This interaction is geometrically impossible for the 4-bromo-5-fluoro-2-methylaniline isomer because the bromine is repositioned away from Pro62. The structure–activity relationship (SAR) study confirms that the 5-Br atom acts as an 'allosteric driver' controlling ligand efficacy; its removal or relocation attenuates SIRT6 deacetylase activation [2].
| Evidence Dimension | Halogen bond donor–acceptor distance (C–Br to Pro62 O) |
|---|---|
| Target Compound Data | ~3.0 Å (5-bromo-4-fluoro-2-methylaniline in MDL-801, PDB 6XV1) |
| Comparator Or Baseline | No halogen bond possible for 4-bromo-5-fluoro-2-methylaniline; bromine position is incompatible with Pro62 proximity |
| Quantified Difference | Qualitative: functional halogen bond present vs. absent |
| Conditions | X-ray crystallography; SIRT6–MDL-801 complex at resolution sufficient to resolve halogen bonding |
Why This Matters
This structural evidence confirms that the 5-bromo-4-fluoro-2-methylaniline regioisomer is irreplaceable for maintaining the halogen-bond-mediated allosteric activation of SIRT6, directly impacting compound selection for epigenetic probe development.
- [1] Huang, Z., et al. (2021). Binding site for activator MDL-801 on SIRT6. Nature Chemical Biology, 17, 519–521. View Source
- [2] Shang, J., et al. (2020). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B, 10(9), 1693–1704. View Source
